molecular formula C24H37NO B14945745 2-(1-adamantyl)-N-[1-(1-adamantyl)ethyl]acetamide

2-(1-adamantyl)-N-[1-(1-adamantyl)ethyl]acetamide

Cat. No.: B14945745
M. Wt: 355.6 g/mol
InChI Key: MARKNSVDHIUVIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-adamantyl)-N-[1-(1-adamantyl)ethyl]acetamide is a synthetic compound characterized by the presence of adamantyl groups Adamantyl groups are known for their rigid, cage-like structure, which imparts unique physical and chemical properties to the compounds they are part of

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-N-[1-(1-adamantyl)ethyl]acetamide typically involves the reaction of 1-adamantylamine with 2-bromo-1-(1-adamantyl)ethanone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the carbonyl carbon of the bromoethanone, leading to the formation of the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-adamantyl)-N-[1-(1-adamantyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The adamantyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted adamantyl derivatives.

Scientific Research Applications

2-(1-adamantyl)-N-[1-(1-adamantyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antiviral and antibacterial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of advanced materials with unique physical and chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-N-[1-(1-adamantyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The rigid structure of the adamantyl groups allows the compound to fit into specific binding sites on target molecules, thereby modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-adamantyl)ethanol
  • 2-acetoxy-1,2-di(1-adamantyl)ethanone
  • 1-(2-hydroxyethyl)adamantan-2-ol

Uniqueness

2-(1-adamantyl)-N-[1-(1-adamantyl)ethyl]acetamide is unique due to its specific structural features, which include two adamantyl groups connected by an acetamide linkage. This structure imparts distinct physical and chemical properties, making it suitable for various applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C24H37NO

Molecular Weight

355.6 g/mol

IUPAC Name

2-(1-adamantyl)-N-[1-(1-adamantyl)ethyl]acetamide

InChI

InChI=1S/C24H37NO/c1-15(24-11-19-5-20(12-24)7-21(6-19)13-24)25-22(26)14-23-8-16-2-17(9-23)4-18(3-16)10-23/h15-21H,2-14H2,1H3,(H,25,26)

InChI Key

MARKNSVDHIUVIE-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CC45CC6CC(C4)CC(C6)C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.